molecular formula C21H22N4O2S B2886357 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1203319-17-8

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one

Cat. No.: B2886357
CAS No.: 1203319-17-8
M. Wt: 394.49
InChI Key: MXTVIWAVMCFEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one is a heterocyclic compound featuring a piperazine core substituted with a 4-acetylphenyl group. The ethanone bridge links this moiety to a thiazole ring bearing a 1H-pyrrol-1-yl substituent.

Properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-16(26)17-4-6-19(7-5-17)23-10-12-24(13-11-23)20(27)14-18-15-28-21(22-18)25-8-2-3-9-25/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTVIWAVMCFEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related piperazine-ethanone derivatives and their distinguishing features:

Compound Name Piperazine Substituent Ethanone-Linked Group Molecular Weight (g/mol) Biological Activity (Reported) Source (Evidence)
Target Compound 4-Acetylphenyl 2-(1H-Pyrrol-1-yl)-1,3-thiazol-4-yl 409.5* Hypothesized: CNS modulation, antimicrobial N/A
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 4-Fluorobenzyl 2-Chlorophenyl 360.8 Not specified
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone Allyl Phenyltetrazole 324.4 Potential antimicrobial
1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone 4-Hydroxyphenyl - 248.3 Pharmaceutical intermediate
1-(4-Phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one Phenyl Pyridazine-pyrazole 432.5 Not reported
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one - (Pyrazoline core) 4-Chlorophenyl-isopropylphenyl 368.9 Anticancer, antimicrobial, analgesic

*Calculated based on molecular formula C21H23N5O2S .

Pharmacological and Physicochemical Insights

  • Lipophilicity : The acetylphenyl group in the target compound enhances lipophilicity compared to the hydroxyphenyl substituent in ’s analog, which may improve blood-brain barrier penetration . However, this could reduce aqueous solubility relative to the fluorobenzyl derivative in .
  • Biological Activity: Pyrazoline derivatives () exhibit antitumor and antimicrobial activities, suggesting the target’s thiazole-pyrrole group may confer similar properties .

Biological Activity

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one is a complex organic compound notable for its unique structural features, which include piperazine, thiazole, and pyrrole rings. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Overview

The compound's structure can be represented as follows:

C20H23N3O2\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{2}

This molecular configuration allows for diverse interactions with biological targets, making it a subject of interest in drug development.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and cellular pathways:

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition : The compound has been identified as a PARP inhibitor, which plays a critical role in DNA repair mechanisms. By inhibiting PARP, the compound may enhance the efficacy of certain chemotherapy agents by preventing cancer cells from repairing their DNA .
  • Impact on Cell Signaling : It has been observed to influence apoptosis and cell survival pathways, suggesting potential applications in cancer therapy where modulation of these pathways is crucial .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Viability : Studies have shown that the compound reduces cell viability in various cancer cell lines. For instance, in breast cancer models, the inhibition of PARP leads to increased sensitivity to chemotherapeutics .

Neuropharmacological Effects

The compound is also being investigated for its potential as a serotonin reuptake inhibitor, which could have implications for treating depression and anxiety disorders. This suggests a dual role where it may address both neurological and oncological conditions .

Comparative Analysis

A comparison with similar compounds highlights the unique attributes of this molecule:

Compound NameStructural FeaturesBiological Activity
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-oneLacks thiazole and pyrrole ringsLimited anticancer activity
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamideContains a piperazine ringModerate activity against specific cancers

The presence of both thiazole and pyrrole rings in this compound enhances its reactivity and biological activity compared to these structurally similar compounds .

Case Studies

Several studies have documented the effects of this compound on various cell lines:

  • Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls .
  • Neuronal Cell Models : Research involving neuronal cell lines indicated that the compound could modulate serotonin levels, suggesting potential antidepressant effects .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Coupling reactions : Piperazine derivatives are often functionalized via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Thiazole ring formation : Cyclocondensation of thioureas with α-haloketones, requiring controlled temperatures (60–80°C) and solvents like DMF or toluene .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures purity (>95%) .
    Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to minimize side products .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves piperazine, thiazole, and acetylphenyl moieties. Look for characteristic shifts: thiazole C-2 (~δ 160 ppm in ¹³C NMR) and piperazine N–CH₂ (δ 2.5–3.5 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with <5 ppm error .
  • Elemental Analysis : Validate C/H/N/S content (theoretical vs. experimental ≤0.4% deviation) .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Target selection : Prioritize receptors/kinases structurally related to piperazine-thiazole hybrids (e.g., serotonin/dopamine receptors, MAPK pathways) .
  • In vitro assays : Use HEK-293 or CHO cells transfected with target receptors for binding affinity (radioligand displacement) or functional activity (cAMP/Gq-coupled assays) .
  • Dose-response : Test 0.1–100 µM ranges with triplicates. Include positive controls (e.g., clozapine for 5-HT₂A) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve target specificity?

Methodological Answer:

  • Combinatorial libraries : Synthesize analogs with substitutions on the acetylphenyl (e.g., –OCH₃, –CF₃) or thiazole (e.g., –Br, –CH₃) groups .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (thiazole N) and hydrophobic regions (piperazine ring) .
  • Biological validation : Compare IC₅₀ values across analogs (see Table 1).

Q. Table 1. Example SAR Data for Analogous Compounds

Substituent (R)Target ReceptorIC₅₀ (nM)Selectivity Ratio (vs. Off-Target)
–OCH₃5-HT₁A12 ± 1.250:1 (vs. D₂)
–CF₃D₃8 ± 0.930:1 (vs. 5-HT₂C)
Adapted from triazolopyrimidine SAR studies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay standardization : Validate cell lines (e.g., authenticate via STR profiling) and normalize data to reference agonists/antagonists .
  • Metabolic stability : Test liver microsome (e.g., human S9 fraction) degradation to rule out false negatives due to rapid clearance .
  • Data triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics, calcium flux for functional activity) .

Q. How can computational modeling elucidate interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., 5-HT₂A PDB: 6A93). Prioritize poses with thiazole-pyrrole stacking and piperazine H-bonds to Asp155 .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (50 ns trajectories) to assess stability of key interactions (e.g., RMSD <2 Å) .
  • Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .

Q. What methodologies address low solubility in in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the acetyl group, cleaved in vivo by phosphatases .
  • Formulation : Use cyclodextrin-based carriers (e.g., HP-β-CD) or nanoemulsions (particle size <200 nm via dynamic light scattering) .
  • Pharmacokinetics : Monitor plasma concentrations via LC-MS/MS after IV/IP administration in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.